

5-Nitronaphthalene-1-carboxylic acid molecular structure and IUPAC name

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Compound of Interest

Compound Name: 5-Nitronaphthalene-1-carboxylic acid

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An In-depth Technical Guide to 5-Nitronaphthalene-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analytical characterization of **5-Nitronaphthalene-1-carboxylic acid**. The information is intended to support research and development activities in medicinal chemistry, materials science, and organic synthesis.

Molecular Structure and Identification

5-Nitronaphthalene-1-carboxylic acid is an organic compound featuring a naphthalene core substituted with a nitro group at the 5-position and a carboxylic acid group at the 1-position.

IUPAC Name: **5-nitronaphthalene-1-carboxylic acid**^[1]

Molecular Formula: C₁₁H₇NO₄

Molecular Weight: 217.18 g/mol

CAS Number: 1975-44-6

Chemical Structure:

Caption: 2D structure of **5-Nitronaphthalene-1-carboxylic acid**.

Physicochemical Properties

A summary of the key physicochemical properties of **5-Nitronaphthalene-1-carboxylic acid** is presented in the table below.

Property	Value	Reference
Physical State	Off-white to light yellow solid	[2]
Molecular Weight	217.18 g/mol	
Melting Point	241.5 °C	[2]
Boiling Point	357.72 °C (estimated)	[2]
Density	1.3654 g/cm ³ (estimated)	[2]
pKa	2.61 ± 0.10 (predicted)	[2]
Solubility	Soluble in ethanol and acetone; limited solubility in water.	

Spectroscopic Data (Predicted)

While experimental spectra for **5-Nitronaphthalene-1-carboxylic acid** are not readily available in public databases, the following data are predicted based on the known spectroscopic behavior of similar compounds.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would likely show complex multiplets in the aromatic region (7.5-9.0 ppm) due to the protons on the naphthalene ring system. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 12 ppm.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum would be expected to show 11 distinct signals. The carbonyl carbon of the carboxylic acid would likely appear in the range of 165-175 ppm. The aromatic carbons would resonate between 120 and 150 ppm, with the carbon attached to the nitro group being significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to exhibit the following characteristic absorption bands:

Wavenumber (cm^{-1})	Intensity	Assignment
3300-2500	Broad, Strong	O-H stretch of carboxylic acid (hydrogen-bonded)
1710-1680	Strong	C=O stretch of carboxylic acid
1550-1510	Strong	Asymmetric NO_2 stretch
1360-1320	Strong	Symmetric NO_2 stretch
1600-1450	Medium	C=C stretch of aromatic ring

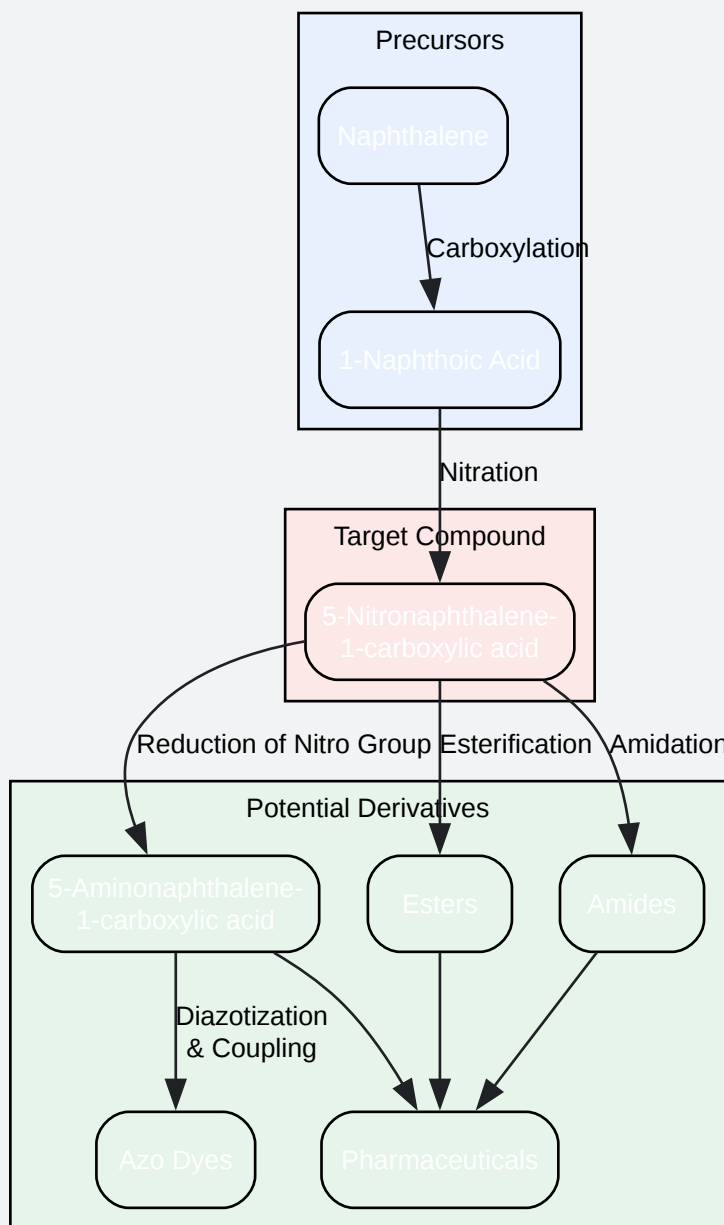
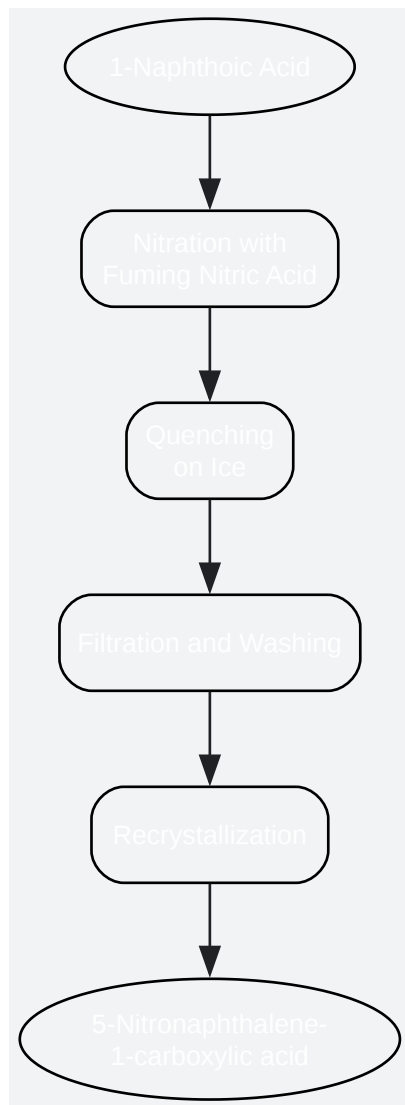
Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M^+) would be expected at m/z 217. Key fragmentation patterns would likely involve the loss of the hydroxyl group (-OH, M-17), the carboxyl group (-COOH, M-45), and the nitro group (-NO₂, M-46).

Experimental Protocols

Synthesis of 5-Nitronaphthalene-1-carboxylic acid

5-Nitronaphthalene-1-carboxylic acid can be synthesized via the nitration of 1-naphthoic acid (also known as α -naphthoic acid).[2]



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References

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- 2. 5-NITRO-NAPHTHALENE-1-CARBOXYLIC ACID | 1975-44-6 [chemicalbook.com]
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